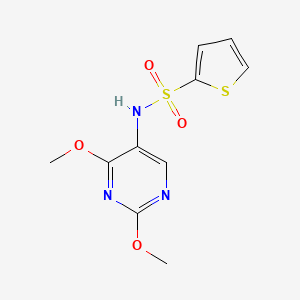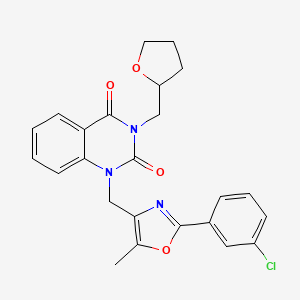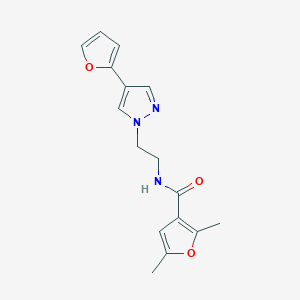![molecular formula C8H11N3O2 B2671034 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1221725-50-3](/img/structure/B2671034.png)
3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” is a chemical compound. It is a five-membered heterocyclic compound containing two nitrogen atoms and one sulfur atom, and two double bonds, forming an aromatic ring . The IUPAC name of this compound is 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid .
Molecular Structure Analysis
The molecular weight of “this compound” is 217.65 . The InChI code is 1S/C8H11N3O2.ClH/c1-5-9-10-7-4-6 (8 (12)13)2-3-11 (5)7;/h6H,2-4H2,1H3, (H,12,13);1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Fluorescent Properties and Synthesis Techniques
Research has demonstrated the synthesis of novel fluorescent triazolopyridines, highlighting their potential in developing fluorescence-based applications. For example, a study by Abarca et al. (2006) detailed the synthesis of 3-aryl- and 3-methyl-7-aryl-[1,2,3]triazolo[1,5-a]pyridines with high quantum yields, indicating their utility in fluorescent tagging and imaging applications Abarca et al., 2006.
Antimicrobial Activity
Another significant application area is the antimicrobial properties of triazolopyridine derivatives. Suresh et al. (2016) synthesized a series of triazolopyridine derivatives and evaluated their antibacterial and antifungal activities, finding significant biological activity against tested microorganisms. This suggests their potential use in developing new antimicrobial agents Suresh et al., 2016.
Medicinal Chemistry and Drug Design
Triazolopyridines have also been investigated for their potential in medicinal chemistry. Flefel et al. (2018) synthesized and evaluated novel pyridine and fused pyridine derivatives for their antimicrobial and antioxidant activities, including molecular docking screenings, which indicate their applicability in drug discovery and design Flefel et al., 2018.
Coordination Chemistry and Material Science
Research into the coordination chemistry of triazolopyridines reveals their potential in material science. Ruisi et al. (2010) synthesized triorganotin(IV) derivatives of triazolopyridine compounds, exploring their antimicrobial activity and structural properties. This highlights their relevance in creating materials with specific biological activities Ruisi et al., 2010.
Catalysis
Wang et al. (2016) demonstrated the use of coordination polymers based on triazole compounds for catalytic applications, indicating the versatility of triazolopyridines in catalysis and their potential for synthesizing novel compounds Wang et al., 2016.
Safety and Hazards
properties
IUPAC Name |
3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-5-9-10-7-3-2-6(8(12)13)4-11(5)7/h6H,2-4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCMOTNOTCLFAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1CC(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B2670953.png)
![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-4-chlorobenzamide](/img/structure/B2670954.png)



![5-tert-butyl-3-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2670963.png)
![(2Z)-6,8-dichloro-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2670964.png)


![1-(4-fluorophenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2670968.png)

![4-[(4-Methoxyphenyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2670972.png)

![(Z)-methyl 3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate](/img/structure/B2670974.png)